2-Methylbenzamide

Descripción

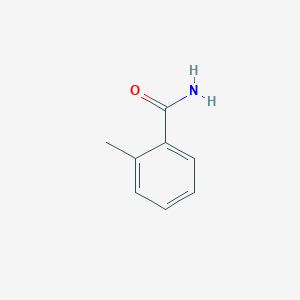

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXUNIGZDNWWYED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Record name | 2-METHYLBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20619 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025569 | |

| Record name | 2-Methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-methylbenzamide is a white powder. (NTP, 1992), Solid; [Merck Index] Off-white powder; [Sigma-Aldrich MSDS] | |

| Record name | 2-METHYLBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20619 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Toluamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16295 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | 2-METHYLBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20619 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.000319 [mmHg] | |

| Record name | o-Toluamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16295 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

527-85-5 | |

| Record name | 2-METHYLBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20619 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=527-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Toluamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Toluamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2169 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-toluamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-TOLUAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13WGF92B0H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

291 to 297 °F (NTP, 1992) | |

| Record name | 2-METHYLBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20619 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies and Chemical Transformations of 2 Methylbenzamide

Established Synthetic Routes to 2-Methylbenzamide

The construction of the this compound core can be achieved through several reliable synthetic methodologies, primarily involving the formation of the amide bond from o-toluic acid or its derivatives.

Amidation Reactions for the Formation of the this compound Core

The direct amidation of o-toluic acid with ammonia is a fundamental approach to synthesize this compound. This reaction typically involves the conversion of the carboxylic acid to a more reactive species to facilitate the nucleophilic attack by ammonia. A common laboratory-scale method involves a two-step process. First, the carboxylic acid is converted to an ammonium salt by reacting it with ammonium carbonate. Subsequent heating of the ammonium salt leads to dehydration, yielding the desired amide. libretexts.org The reaction with aqueous ammonia can also form an ammonium salt, which upon evaporation of water and heating, produces the amide. quora.com

Alternatively, coupling agents can be employed to facilitate the direct amidation of o-toluic acid. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) can activate the carboxylic acid, allowing for a milder reaction with an amine. nih.gov Heterogeneous catalysts like Nb2O5 have also been shown to effectively catalyze the direct amidation of carboxylic acids, offering the advantage of catalyst reusability. researchgate.net

Synthesis from o-Toluic Acid Derivatives

A highly efficient and widely used method for the synthesis of this compound involves the use of more reactive derivatives of o-toluic acid, particularly o-toluoyl chloride. This acid chloride can be readily prepared from o-toluic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. miracosta.edusld.cu

The resulting o-toluoyl chloride is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution with ammonia to form this compound. This reaction is typically carried out by adding the o-toluoyl chloride to an excess of aqueous or liquid ammonia. globalconference.info The reaction is often exothermic and proceeds rapidly to give the amide in high yield.

| Starting Material | Reagent(s) | Product | Key Features |

| o-Toluic Acid | 1. (NH₄)₂CO₃ 2. Heat | This compound | Two-step process involving ammonium salt formation and subsequent dehydration. libretexts.org |

| o-Toluic Acid | DCC, Amine | N-substituted-2-methylbenzamide | Use of a coupling agent for milder reaction conditions. nih.gov |

| o-Toluic Acid | Ammonia, Nb₂O₅ | This compound | Heterogeneous catalysis allowing for catalyst reuse. researchgate.net |

| o-Toluic Acid | SOCl₂ or Oxalyl Chloride | o-Toluoyl Chloride | Formation of a reactive acid chloride intermediate. miracosta.edusld.cu |

| o-Toluoyl Chloride | Ammonia | This compound | Rapid and high-yield reaction with a reactive electrophile. globalconference.info |

Advanced Derivatization Strategies Employing this compound as a Key Synthon

This compound serves as a versatile synthon for the preparation of more complex molecules through the functionalization of its aromatic ring. These derivatization strategies allow for the introduction of various substituents, significantly expanding the chemical space accessible from this starting material.

Functionalization of the Aromatic Ring System

The direct halogenation of the aromatic ring of this compound can be achieved using various electrophilic halogenating agents. The methyl and amide groups on the ring are ortho-, para-directing activators, influencing the regioselectivity of the substitution.

Chlorination: The chlorination of aromatic compounds can be carried out using chlorine gas in the presence of a Lewis acid catalyst like titanium tetrachloride. nih.gov A patent describes the chlorination of 2-amino-N-methylbenzamide using trichloroisocyanuric acid, suggesting a potential method for the chlorination of this compound. patsnap.com Another patent details a process for the chlorination of p-toluoyl chloride in the presence of a Lewis acid catalyst like aluminum (III) chloride or antimony(V) chloride, which could be adapted for o-toluoyl chloride prior to amidation. google.com

Bromination: Direct bromination of benzanilides at the ortho position of the amino group has been achieved using N-bromosuccinimide (NBS) and a palladium acetate catalyst in a mixture of trifluoroacetic acid and trifluoroacetic anhydride. nih.gov This methodology could potentially be applied to this compound. The bromination of deactivated aromatic compounds can be achieved using NBS in concentrated sulfuric acid. researchgate.net

Fluorination: While direct fluorination of aromatic compounds is often challenging, methods for the synthesis of fluorinated benzamides have been developed. These typically involve the use of fluorinated starting materials rather than direct fluorination of the final benzamide (B126).

The introduction of amino and methoxy groups onto the aromatic ring of this compound can be accomplished through multi-step synthetic sequences, often involving nitration followed by reduction for the amino group, or nucleophilic aromatic substitution for the methoxy group.

Amino Group Introduction: A common strategy for introducing an amino group is through the nitration of the aromatic ring followed by the reduction of the resulting nitro group. For instance, the synthesis of 2-methyl-5-aminobenzenesulfonamide involves the sulfonation and nitration of p-nitrotoluene, followed by a hydrogenation reaction to reduce the nitro group to an amine. google.com A one-pot synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides has also been reported, starting from 2-amino-3-methylbenzoic acid. sioc-journal.cn The synthesis of various 2-aminobenzamide derivatives has been achieved starting from isatoic anhydride. nih.gov

Modifications of the Amide Functional Group

The amide functional group of this compound is a versatile platform for a variety of chemical transformations. These modifications can be broadly categorized into reactions involving the nitrogen atom and those targeting the carbonyl moiety, enabling the synthesis of a diverse array of derivatives.

The substitution of the hydrogen atoms on the amide nitrogen with alkyl or aryl groups is a fundamental strategy to introduce structural diversity.

N-Alkylation: The N-alkylation of benzamide derivatives can be achieved through several methods. A common approach involves the deprotonation of the amide N-H bond with a strong base, such as sodium hydride (NaH), followed by reaction with an alkyl halide. Another effective method utilizes phase-transfer catalysis (PTC) conditions, where a mixture of the amide, an alkyl halide, potassium hydroxide, and potassium carbonate is irradiated with microwaves, often in the presence of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB). This solvent-free approach offers advantages such as significantly reduced reaction times and the use of inexpensive reagents.

N-Arylation: Copper-catalyzed N-arylation reactions are prominent methods for forming C-N bonds with amides. One such system employs copper salts to catalyze the coupling of amides with arylboroxines in a protic solvent like ethanol. This method is advantageous as it can proceed in the absence of a base or other additives, providing moderate to excellent yields of N-arylated products wikipedia.org. An alternative transition-metal-free approach involves the reaction of amides with ortho-silylaryl triflates in the presence of a fluoride source like cesium fluoride (CsF). This reaction proceeds under mild conditions and tolerates a wide range of functional groups.

| Reaction Type | Substrates | Key Reagents/Catalyst | Conditions | Product Type |

|---|---|---|---|---|

| N-Alkylation | Benzamide, Alkyl Halide | KOH, K₂CO₃, TBAB | Microwave Irradiation, Solvent-free | N-Alkylbenzamide |

| N-Arylation | Benzamide, Arylboroxine | Copper Salt | Ethanol, Heat | N-Arylbenzamide |

| N-Arylation | Benzamide, o-Silylaryl triflate | CsF | MeCN or THF, Room Temperature | N-Arylbenzamide |

The carbonyl group of this compound can undergo several important transformations, altering its structure and reactivity.

Reduction to Amine: The complete reduction of the amide carbonyl group to a methylene group (CH₂) is a key transformation that converts this compound into (2-methylphenyl)methanamine. This reaction is typically accomplished using a powerful reducing agent, with Lithium Aluminium Hydride (LiAlH₄) being the most common and effective choice. The reaction is generally carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous or acidic workup to yield the primary amine doubtnut.comquora.com. The carbonyl carbon of an amide is less electrophilic than that of a ketone due to resonance donation from the nitrogen atom, necessitating the use of a strong hydride donor like LiAlH₄ for the reduction stackexchange.com.

Conversion to Thioamide: The oxygen atom of the carbonyl group can be replaced by a sulfur atom in a process known as thionation, converting this compound into 2-methylthiobenzamide. This transformation is valuable as thioamides are important intermediates in the synthesis of various sulfur-containing heterocycles. Classically, this reaction is performed using phosphorus-based reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) nih.gov. These reactions are typically conducted in a high-boiling inert solvent such as toluene or xylene under reflux conditions. More recently, other thiating agents have been developed to achieve this conversion under milder conditions nih.govorganic-chemistry.org.

| Transformation | Reagent(s) | Typical Solvent | Product |

|---|---|---|---|

| Reduction | 1. LiAlH₄ 2. H₂O or H₃O⁺ | Anhydrous Ether (e.g., THF) | (2-Methylphenyl)methanamine |

| Thionation | Lawesson's Reagent or P₄S₁₀ | Toluene or Xylene | 2-Methylthiobenzamide |

Synthesis of Complex Heterocyclic Systems Incorporating this compound Substructures

The this compound scaffold serves as a crucial building block for the synthesis of more complex heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.

Isoquinolin-1(2H)-ones are an important class of nitrogen-containing heterocycles found in many bioactive compounds. A modern and efficient method for their synthesis involves the transition-metal-catalyzed C-H activation and annulation of benzamides with alkynes. Specifically, rhodium(III)-catalyzed oxidative cycloaddition of benzamide derivatives with internal alkynes provides a direct route to substituted isoquinolinones nih.govorganic-chemistry.org.

In this reaction, a derivative of this compound undergoes a directed ortho-C–H activation, followed by the formation of a rhodacycle intermediate. This intermediate then undergoes insertion of an alkyne, followed by reductive elimination to furnish the isoquinolinone product in good yield nih.gov. The reaction is often carried out in the presence of a copper(II) salt, such as Cu(OAc)₂, which acts as an oxidant to regenerate the active Rh(III) catalyst nih.gov. This methodology demonstrates high functional group tolerance and can provide access to a wide range of complex isoquinolinone structures from readily available starting materials organic-chemistry.orgmnstate.edu.

The integration of carbohydrate moieties and triazole rings with a benzamide core leads to hybrid molecules with potential biological applications. A series of novel glycosyl-1,2,3-1H-triazolyl methyl benzamide analogues have been synthesized and evaluated for their α-glucosidase inhibitory activity organic-chemistry.orgmnstate.edu.

The synthesis typically employs "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) doubtnut.comchemrxiv.org. The general strategy involves two key precursors:

An alkyne-functionalized this compound derivative.

A glycosyl azide, which is a sugar molecule where a hydroxyl group (often the anomeric one) has been converted to an azide (-N₃) group.

The CuAAC reaction between these two components, usually catalyzed by a source of Cu(I) such as copper(II) sulfate with a reducing agent like sodium ascorbate, proceeds under mild conditions in aqueous solvent mixtures to regioselectively form the 1,4-disubstituted 1,2,3-triazole ring. This reaction links the sugar unit to the this compound scaffold through the stable triazole linker organic-chemistry.orgmnstate.edu. Subsequent deprotection of the sugar's protecting groups (e.g., acetyl groups) yields the final target compounds.

Benzimidazoles and benzothiazoles are privileged heterocyclic motifs in drug discovery. Conjugating these systems with a this compound structure can lead to novel compounds with enhanced biological properties.

Benzimidazole Conjugates: The synthesis of 2-substituted benzimidazoles is commonly achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. To create a this compound conjugate, 2-methylbenzoic acid would be condensed with a substituted o-phenylenediamine. This reaction, known as the Phillips condensation, is typically carried out under acidic conditions at high temperatures, often using polyphosphoric acid (PPA) or mineral acids as both the catalyst and solvent stackexchange.com. The reaction proceeds by initial N-acylation of the diamine followed by cyclization and dehydration to form the benzimidazole ring.

Benzothiazole Conjugates: The construction of the benzothiazole ring generally involves the condensation and subsequent cyclization of a 2-aminothiophenol with a carboxylic acid or aldehyde. For a this compound conjugate, 2-methylbenzoic acid would be reacted with a 2-aminothiophenol derivative. This condensation is also frequently promoted by dehydrating agents like polyphosphoric acid (PPA) under thermal conditions. Alternatively, 2-methylbenzaldehyde can be condensed with 2-aminothiophenol under oxidative conditions to form the benzothiazole ring directly.

Compound Index

| Compound Name |

|---|

| 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide (Lawesson's reagent) |

| 2-Aminothiophenol |

| This compound |

| 2-Methylbenzoic acid |

| 2-Methylbenzaldehyde |

| 2-Methylthiobenzamide |

| (2-Methylphenyl)methanamine |

| Cesium fluoride |

| Copper(II) acetate |

| Copper(II) sulfate |

| Isoquinolin-1(2H)-one |

| Lithium Aluminium Hydride |

| o-Phenylenediamine |

| Phosphorus pentasulfide |

| Polyphosphoric acid |

| Potassium carbonate |

| Potassium hydroxide |

| Sodium ascorbate |

| Sodium hydride |

| Tetrabutylammonium bromide |

| Tetrahydrofuran |

Mechanistic Studies of this compound Synthetic Pathways

Understanding the mechanisms by which this compound is synthesized and transformed is crucial for the development of efficient and selective chemical processes. This section explores the catalytic strategies employed and the fundamental principles of steric and electronic effects that govern its reactivity.

Catalytic Approaches in this compound Synthesis and Functionalization

The synthesis and subsequent functionalization of this compound are often achieved through catalytic methods, which offer advantages in terms of efficiency, selectivity, and sustainability over stoichiometric reactions. A range of transition metal catalysts have been employed to facilitate these transformations.

One notable synthetic route involves the palladium-catalyzed denitrogenative cross-coupling of mdpi.comresearchgate.netnih.gov-benzotriazin-4(3H)-ones with organoaluminum reagents. This method provides a pathway to ortho-alkylated N-aryl benzamides, including derivatives of this compound. The reaction proceeds in the presence of a palladium catalyst, such as Pd(OAc)₂, and a ligand like XantPhos. For instance, the reaction of 3-(p-tolyl)- mdpi.comresearchgate.netnih.gov-benzotriazin-4(3H)-one with bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane adduct (DABAL-Me₃) yields N-(p-tolyl)-2-methylbenzamide. The efficiency of this transformation is influenced by the electronic nature of substituents on the benzotriazinone ring.

| Entry | Substituent on N-phenyl ring | Product | Yield (%) |

| 1 | p-Me | N-(p-tolyl)-2-methylbenzamide | 89 |

| 2 | p-OMe | N-(4-methoxyphenyl)-2-methylbenzamide | 87 |

| 3 | p-CF₃ | N-(4-(trifluoromethyl)phenyl)-2-methylbenzamide | 91 |

| 4 | p-tBu | N-(4-(tert-butyl)phenyl)-2-methylbenzamide | 95 |

| 5 | m-Me | N-(m-tolyl)-2-methylbenzamide | 83 |

| 6 | o-Me | N-(o-tolyl)-2-methylbenzamide | 90 |

| 7 | o-Et | N-(2-ethylphenyl)-2-methylbenzamide | 82 |

| Table 1: Palladium-Catalyzed Synthesis of N-Aryl-2-methylbenzamides. mdpi.com |

Beyond its synthesis, the functionalization of the this compound scaffold, particularly through C-H activation, has garnered significant attention. The amide functional group can act as a directing group, guiding a transition metal catalyst to activate a specific C-H bond, typically in the ortho position of the benzoyl group. However, in this compound, this position is already occupied. This leads to interesting regioselectivity challenges and opportunities for activating other C-H bonds, such as the methyl C-H or the aromatic C-H bonds at other positions.

Rhodium(III) catalysts, for example, have been extensively used for the C-H activation of benzamides, leading to the formation of various heterocyclic structures through annulation reactions with alkynes or other coupling partners. While the primary amide of this compound can direct C-H activation, the presence of the ortho-methyl group can influence the reaction's feasibility and outcome.

Role of Steric and Electronic Effects in Reaction Selectivity

The reactivity and selectivity of this compound in chemical transformations are profoundly influenced by the interplay of steric and electronic effects originating from its ortho-methyl group. This phenomenon, often referred to as the "ortho effect," can dictate the regioselectivity of a reaction and affect its rate.

Steric Effects:

The primary steric effect of the ortho-methyl group is steric hindrance. This bulkiness can impede the approach of reagents or catalysts to the adjacent amide functionality and the ortho C-H bond of the aromatic ring. In catalytic reactions that rely on the coordination of the amide to a metal center for directing C-H activation, the ortho-methyl group can create a steric clash. This clash can hinder the formation of the necessary metallacyclic intermediate, potentially slowing down or even inhibiting the reaction at the ortho position.

For instance, in certain transition metal-catalyzed C-H functionalization reactions, a significant decrease in yield is observed when a methyl group is present at the ortho position compared to the meta or para positions. This reduction in reactivity is attributed to the steric clash between the ortho-methyl group and the directing group, which can twist the C(sp²)-N bond and prevent the metal center from reaching the target C-H bond.

Electronic Effects:

The methyl group is generally considered an electron-donating group (EDG) through an inductive effect (+I). This electronic contribution can influence the reactivity of the aromatic ring and the amide group. By donating electron density, the methyl group can:

Activate the aromatic ring towards electrophilic substitution. However, the directing effect in such reactions is also subject to steric considerations.

Influence the acidity/basicity of the amide proton and the nucleophilicity of the carbonyl oxygen.

Computational studies on related systems have shown that steric hindrance can force the amide group out of the plane of the benzene ring. This twisting disrupts the resonance between the carbonyl group and the aromatic π-system. The consequences of this disruption are twofold:

It can increase the acidity of the N-H proton in the amide, as the delocalization of the nitrogen lone pair into the ring is diminished.

It can alter the electron density at the various positions of the aromatic ring, thereby influencing the regioselectivity of reactions like C-H functionalization.

In the context of directed C-H activation, the electronic nature of the substituent plays a crucial role. While the amide group itself is a powerful directing group, the electronic properties of the aromatic ring can fine-tune the reactivity. The electron-donating nature of the methyl group in this compound can enhance the electron density of the aromatic ring, potentially facilitating the C-H activation step. However, this electronic benefit is often overshadowed by the steric hindrance at the ortho position.

The interplay between these steric and electronic factors is complex and often substrate- and catalyst-dependent. Understanding these effects is paramount for predicting and controlling the outcome of reactions involving this compound, enabling the rational design of selective synthetic methodologies.

Computational Chemistry and Theoretical Studies on 2 Methylbenzamide

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 2-Methylbenzamide, DFT calculations provide fundamental insights into its geometry, electronic distribution, and spectroscopic characteristics.

Geometry Optimization and Conformational Energy Landscapes

The three-dimensional arrangement of atoms in a molecule is fundamental to its properties and reactivity. Geometry optimization using DFT allows for the determination of the most stable conformation of this compound. These calculations typically involve minimizing the energy of the molecule by adjusting its bond lengths, bond angles, and dihedral angles.

A key conformational feature of this compound is the rotation around the C(ring)-C(carbonyl) bond. A potential energy scan for this rotation would reveal the energy barriers between different conformers. Due to steric interactions between the methyl group and the amide group, a significant rotational barrier is anticipated. The lowest energy conformation would likely be one that minimizes this steric clash.

Table 1: Representative Calculated Geometrical Parameters for Benzamide (B126) (as a reference) (Note: Specific calculated values for this compound are not available in the cited literature. The following are typical values for the parent benzamide molecule calculated at the B3LYP/6-311++G(3df, 3dp) level of theory and are provided for illustrative purposes.)

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C=O | 1.23 |

| C-N | 1.36 |

| C(ring)-C(carbonyl) | 1.50 |

| O=C-N | 122.0 |

| C(ring)-C-N | 118.0 |

| C(ring)-C=O | 120.0 |

This is an interactive data table. Users can sort and filter the data.

Electronic Properties and Frontier Molecular Orbital Analysis

The electronic properties of this compound, particularly the distribution of electrons, are crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept in this regard, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability.

For benzamide, the HOMO is typically a π-orbital distributed over the benzene ring and the carbonyl group, while the LUMO is a π*-orbital, also delocalized over the aromatic and carbonyl systems. The introduction of the electron-donating methyl group at the ortho position in this compound is expected to raise the energy of the HOMO, thereby potentially reducing the HOMO-LUMO gap and increasing the molecule's reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies for Benzamide (as a reference) (Note: Specific calculated values for this compound are not available in the cited literature. The following are typical values for the parent benzamide molecule and are provided for illustrative purposes.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 6.3 |

This is an interactive data table. Users can sort and filter the data.

Prediction of Spectroscopic Parameters (e.g., vibrational frequencies, NMR chemical shifts)

DFT calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental data to validate the computational model.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies can aid in the assignment of experimental Infrared (IR) and Raman spectra. The characteristic vibrational modes for this compound would include the C=O stretching of the amide group, N-H stretching and bending, aromatic C-H stretching, and vibrations associated with the methyl group. While a full theoretical vibrational analysis for this compound is not available in the provided search results, studies on similar molecules demonstrate good agreement between calculated and experimental frequencies after applying appropriate scaling factors to account for anharmonicity and other systematic errors in the calculations. researchgate.netresearchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com Theoretical predictions of ¹H and ¹³C NMR chemical shifts for this compound can be compared with experimental spectra to confirm its structure. The chemical shifts of the aromatic protons would be influenced by the electronic effects of both the amide and methyl groups. The proximity of the methyl group to the amide functionality would likely result in distinct chemical shifts for the nearby aromatic protons due to steric and electronic interactions. While specific calculated NMR data for this compound was not found, experimental data is available for comparison.

Table 3: Experimental NMR Chemical Shifts for this compound

| Nucleus | Chemical Shift (ppm) |

| ¹H (Aromatic) | 7.21-7.71 |

| ¹H (NH₂) | 6.34 |

| ¹H (CH₃) | 2.37 |

| ¹³C (C=O) | 176.40 |

| ¹³C (Aromatic) | 130.13-142.33 |

| ¹³C (CH₃) | 24.00 |

This is an interactive data table. Users can sort and filter the data based on the nucleus.

Acidity and Basicity Predictions (e.g., Proton Affinities, Gas-Phase Basicities)

The acidity and basicity of a molecule are fundamental to its chemical behavior. In the gas phase, these properties are quantified by the proton affinity (PA) and gas-phase basicity (GB). The proton affinity is the negative of the enthalpy change for the protonation reaction, while the gas-phase basicity is the negative of the Gibbs free energy change for the same reaction. wikipedia.org

Theoretical calculations have been employed to determine the PA and GB of a series of substituted benzamides. researchgate.net These studies indicate that benzamides act as oxygen bases, with protonation occurring at the carbonyl oxygen. The electron-donating methyl group in the ortho position of this compound is expected to increase the electron density on the carbonyl oxygen, thereby increasing its proton affinity and gas-phase basicity compared to the unsubstituted benzamide.

Table 4: Calculated Proton Affinity and Gas-Phase Basicity for Substituted Benzamides (Note: These values are based on a study of various substituted benzamides and provide an expected range for this compound.)

| Compound | Proton Affinity (kcal/mol) | Gas-Phase Basicity (kcal/mol) |

| Benzamide | 212.6 | 206.4 |

| 4-Methylbenzamide | 215.8 | 209.6 |

| This compound (Estimated) | ~214-216 | ~208-210 |

This is an interactive data table. Users can sort and filter the data.

Molecular Dynamics Simulations and Computational Docking

While quantum chemical calculations provide insights into the intrinsic properties of an isolated this compound molecule, molecular dynamics (MD) simulations and computational docking are employed to study its interactions with other molecules, particularly biological macromolecules like proteins.

Investigation of Molecular Interactions and Binding Affinities

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. mdpi.comirjweb.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. Docking algorithms explore various conformations of the ligand within the binding site of the protein and score them based on a scoring function that estimates the binding affinity.

While no specific molecular docking studies focusing solely on this compound were identified in the search results, numerous studies have been conducted on benzamide derivatives, highlighting their potential as inhibitors for various protein targets. researchgate.net A hypothetical docking study of this compound would involve selecting a relevant protein target and using a docking program to predict its binding mode and estimate its binding energy.

Following docking, molecular dynamics simulations can provide a more detailed and dynamic picture of the ligand-protein complex. researchgate.net MD simulations model the movement of atoms over time, allowing for the assessment of the stability of the docked pose and the calculation of more accurate binding free energies. These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

For this compound, an MD simulation would track its conformational changes and its interactions with the amino acid residues in the binding pocket of a target protein. The binding free energy, a more rigorous measure of binding affinity than docking scores, can be calculated from the simulation trajectory using methods like MM/PBSA or MM/GBSA.

Table 5: Common Intermolecular Interactions in Ligand-Protein Binding

| Interaction Type | Description |

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. |

| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. |

This is an interactive data table. Users can sort and filter the data based on the interaction type.

Computational Approaches for Structure-Activity Relationship (SAR) Derivation

The exploration of the biological activities of this compound and its analogs is significantly enhanced by computational methods that delineate their Structure-Activity Relationships (SAR). Quantitative Structure-Activity Relationship (QSAR) studies, in particular, provide a mathematical framework to correlate the chemical structure of a compound with its biological activity. These models are instrumental in predicting the activity of novel compounds and in guiding the synthesis of more potent and selective molecules.

For substituted benzamides, a common computational approach involves the use of Multiple Regression Analysis (MRA) and Comparative Molecular Field Analysis (CoMFA). leidenuniv.nl MRA is employed to establish a linear relationship between the biological activity and various molecular descriptors. These descriptors can be categorized as follows:

Topological Descriptors: These describe the connectivity and shape of the molecule. Examples include molecular connectivity indices (e.g., ²χv and ²χ) and Kier's shape index (κα1), which have been successfully used to model the antimicrobial activity of substituted benzamides. nih.govdocumentsdelivered.com

Electronic Descriptors: These quantify the electronic properties of the molecule, such as charge distribution and polarizability. The electron-donating or withdrawing character of substituents on the benzamide scaffold can significantly influence its interaction with biological targets.

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule. CoMFA is a 3D-QSAR technique that utilizes steric and electrostatic fields to build a predictive model. Studies on the antiallergic activities of substituted benzamides have shown that CoMFA models, which are based on 3D factors, outperform MRA models that primarily use 2D structural information, highlighting the importance of steric effects in their biological activity. leidenuniv.nl

The process of developing a QSAR model for benzamide derivatives typically involves the following steps:

Data Set Selection: A series of benzamide analogs with known biological activities is chosen.

Molecular Modeling and Optimization: The 3D structures of the molecules are generated and their geometries are optimized using computational methods such as the semi-empirical AM1 method. igi-global.com

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule in the dataset.

Model Development and Validation: Statistical methods like MRA or Partial Least Squares (PLS) are used to build the QSAR model. The predictive power of the model is then rigorously validated using techniques such as cross-validation.

A representative table of descriptors used in QSAR studies of benzamides is provided below.

| Descriptor Type | Example Descriptors | Relevance to SAR |

| Topological | Molecular Connectivity Indices (χ), Kier's Shape Index (κ) | Describe molecular size, shape, and branching, which influence binding affinity. |

| Electronic | Hammett Constants (σ), Dipole Moment, Atomic Charges | Quantify the electronic influence of substituents on the reaction center or binding interactions. |

| Steric | Molar Refractivity (MR), van der Waals Volume | Characterize the spatial arrangement of atoms and groups, crucial for receptor fit. |

| Thermodynamic | LogP (lipophilicity) | Indicates the compound's ability to cross biological membranes. |

These computational SAR approaches provide valuable insights into the key structural features required for the desired biological activity of this compound and its derivatives, thereby accelerating the drug discovery and development process.

Mechanistic Insights from Theoretical Reaction Pathway Analysis

Theoretical reaction pathway analysis is a powerful computational tool used to investigate the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, it is possible to identify key stationary points, including reactants, products, intermediates, and, most importantly, transition states. This allows for a deep understanding of the reaction's feasibility, kinetics, and selectivity.

The transition state (TS) is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome for the reaction to proceed. The energy difference between the reactants and the transition state is known as the activation energy (Ea) or activation barrier. A lower activation barrier corresponds to a faster reaction rate.

Computational methods, particularly Density Functional Theory (DFT), are widely used to locate and characterize transition state structures. A key feature of a transition state on the PES is that it is a first-order saddle point, meaning it is an energy maximum along the reaction coordinate and an energy minimum in all other degrees of freedom. This is computationally verified by a frequency calculation, where a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Similarly, quantum-chemical simulations of the reactions of benzamide with sulfonyl chlorides have been performed to understand the reaction mechanism. researchgate.net These studies found that the reactions proceed through a bimolecular concerted mechanism (SN2) with a single transition state. The activation energies for these reactions were also calculated, providing quantitative insights into the reaction kinetics. researchgate.net

The table below presents hypothetical activation energies for a reaction of this compound, illustrating how computational chemistry can quantify reaction barriers.

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |

| C-H Activation | DFT (B3LYP/6-31G*) | 25.3 |

| Nucleophilic Attack | DFT (M06-2X/def2-TZVP) | 18.7 |

| Proton Transfer | DFT (ωB97X-D/6-311+G**) | 12.5 |

Substituents on the aromatic ring of this compound can have a profound impact on the kinetics and thermodynamics of its reactions. Computational studies are invaluable for systematically investigating these effects. By introducing different substituents at various positions on the benzamide molecule and calculating the resulting changes in activation energies and reaction energies, a quantitative understanding of substituent effects can be achieved.

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density distribution in the molecule, thereby affecting its reactivity. For instance, in reactions where the benzamide acts as a nucleophile, EDGs on the aromatic ring can increase the electron density at the reaction center, making the molecule more reactive and lowering the activation barrier. Conversely, EWGs would decrease the nucleophilicity and increase the activation energy.

Computational studies on related aromatic compounds have demonstrated these principles. For example, DFT calculations on substituted sulfonamides have shown a correlation between the electronic nature of the substituents and the acidity and chemical reactivity of the molecule. nih.gov The acidity was found to increase with the presence of electron-withdrawing substituents. nih.gov

The following table provides a hypothetical example of how different substituents on the aromatic ring of a benzamide derivative might affect the activation energy and reaction energy of a given reaction, as determined by computational methods.

| Substituent (at para-position) | Hammett Constant (σp) | Calculated Activation Energy (kcal/mol) | Calculated Reaction Energy (kcal/mol) |

| -OCH₃ | -0.27 | 15.2 | -8.5 |

| -CH₃ | -0.17 | 16.1 | -7.9 |

| -H | 0.00 | 17.5 | -7.1 |

| -Cl | 0.23 | 18.9 | -6.3 |

| -NO₂ | 0.78 | 21.3 | -5.0 |

These computational analyses of substituent effects are crucial for fine-tuning the reactivity of this compound for specific applications and for designing more efficient synthetic routes.

Analysis of Non-Covalent Interactions, including Hydrogen Bonding and Aromatic Stacking

Non-covalent interactions play a pivotal role in determining the three-dimensional structure, stability, and intermolecular recognition of this compound. These interactions, although weaker than covalent bonds, are collectively significant and include hydrogen bonding and aromatic (π-π) stacking. Computational chemistry provides powerful tools to visualize, characterize, and quantify these interactions.

Hydrogen Bonding: The amide group (-CONH₂) of this compound is both a hydrogen bond donor (the N-H bonds) and a hydrogen bond acceptor (the carbonyl oxygen). This allows it to form a variety of intra- and intermolecular hydrogen bonds.

Intramolecular Hydrogen Bonding: In certain conformations or in the presence of suitable ortho-substituents, intramolecular hydrogen bonds can form. For instance, studies on 2-hydroxybenzamide have shown evidence of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen. oslomet.no

Intermolecular Hydrogen Bonding: In the solid state, this compound molecules can form extensive networks of intermolecular hydrogen bonds. X-ray diffraction studies of a dichloridobis(this compound-κO)zinc(II) complex revealed the presence of intramolecular N-H···Cl hydrogen bonds. nih.gov The amide groups can also form intermolecular hydrogen bonds with each other (N-H···O=C) or with other molecules in the crystal lattice. nih.govsemanticscholar.org

Aromatic Stacking: The benzene ring of this compound is capable of engaging in π-π stacking interactions with other aromatic rings. These interactions are a result of electrostatic and van der Waals forces between the electron clouds of the aromatic systems. The strength and geometry of these stacking interactions can be influenced by substituents on the aromatic ring.

Computational studies have been employed to investigate the effect of π-π stacking on the properties of the amide functional group in benzamide. epa.gov These studies, using methods like M06-2X/6-311++G(d,p), have shown that substituents on the interacting benzene ring can enhance the π-π interaction energies. epa.gov A good correlation has been found between the interaction energies and the Hammett constants of the substituents, with electron-withdrawing substituents generally leading to stronger stacking interactions. epa.gov

The table below summarizes the key non-covalent interactions involving this compound and the computational methods used to study them.

| Interaction Type | Description | Key Structural Features | Computational Methods for Analysis |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (N, O) and another nearby electronegative atom. | N-H···O, N-H···Cl | Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP) mapping. |

| Aromatic Stacking (π-π) | Non-covalent interaction between aromatic rings. Can be face-to-face or offset. | Parallel or near-parallel arrangement of benzene rings. | Symmetry-Adapted Perturbation Theory (SAPT), DFT with dispersion corrections (e.g., DFT-D), Atoms in Molecules (AIM) analysis. epa.gov |

The analysis of these non-covalent interactions is crucial for understanding the crystal packing of this compound, its solubility, and its interactions with biological macromolecules such as proteins and enzymes. Computational methods provide a detailed and quantitative picture of these interactions that is often difficult to obtain through experimental means alone.

Chemical Reactivity and Mechanistic Aspects of 2 Methylbenzamide

Reactivity of the Amide Functional Group

The reactivity of 2-Methylbenzamide is largely dictated by the chemistry of its amide functional group. This group is susceptible to a variety of reactions, primarily involving nucleophilic attack at the electrophilic carbonyl carbon.

Nucleophilic acyl substitution is a characteristic reaction of amides, including this compound. This reaction involves the replacement of the amino group (-NH₂) by a nucleophile. masterorganicchemistry.com The general mechanism proceeds through a two-step addition-elimination process. In the first step, the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgresearchgate.net Subsequently, this intermediate collapses, expelling the leaving group, which in this case is the amide anion or a related species. masterorganicchemistry.com

The reaction can be catalyzed by both acids and bases. byjus.com Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon and activates it towards nucleophilic attack. byjus.com In basic conditions, the nucleophile is often deprotonated to form a more potent anionic nucleophile, which accelerates the reaction. byjus.com

The reactivity of the acyl compound in nucleophilic acyl substitution is dependent on the nature of the leaving group. Amides are generally the least reactive among carboxylic acid derivatives because the amide ion is a poor leaving group. chemistrysteps.com However, with strong nucleophiles and/or under forcing conditions such as high temperatures, nucleophilic acyl substitution on amides can be achieved. For instance, organolithium reagents can react with benzamides to produce ketones via a nucleophilic acyl substitution pathway. researchgate.net

Primary amides like this compound can undergo dehydration to form the corresponding nitriles. This transformation is a significant synthetic route for the preparation of nitriles. researchgate.net The reaction involves the removal of a molecule of water from the amide functional group. chemguide.co.uklibretexts.org

This dehydration is typically achieved by heating the amide with a strong dehydrating agent. libretexts.org Commonly used reagents for this purpose include phosphorus(V) oxide (P₄O₁₀), thionyl chloride (SOCl₂), and phosphorus oxychloride (POCl₃). researchgate.net The choice of dehydrating agent can be crucial for the success of the reaction, with various modern methods being developed to improve efficiency and substrate scope. organic-chemistry.org The general transformation for this compound is as follows:

Reaction showing the dehydration of this compound to 2-methylbenzonitrile.

The mechanism of this reaction generally involves the activation of the amide oxygen by the dehydrating agent, making it a better leaving group. Subsequent elimination of water leads to the formation of the nitrile triple bond.

The hydrolysis of amides to their corresponding carboxylic acids is a fundamental reaction that can be catalyzed by either acid or base.

Acidic Hydrolysis: Under acidic conditions, the hydrolysis of benzamides generally follows a mechanism involving the initial protonation of the amide oxygen. This O-protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a water molecule, which acts as the nucleophile. researchgate.netcdnsciencepub.com Studies have shown that in dilute strong acids, the rate-determining step involves the attack of two water molecules on the O-protonated amide. cdnsciencepub.com However, at higher acid concentrations (above approximately 60% H₂SO₄), the mechanism can change. For benzamide (B126) and its N-methyl derivatives, a different, faster reaction pathway takes over in highly acidic media. cdnsciencepub.com This alternative mechanism is proposed to involve a second rate-determining proton transfer to the O-protonated intermediate, followed by the loss of ammonia to form an acylium ion, which then reacts with water to yield the carboxylic acid. cdnsciencepub.com

Basic Hydrolysis: The base-catalyzed hydrolysis of amides is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. chemistrysteps.com This addition step forms a tetrahedral intermediate. The subsequent step, the elimination of the amide anion (a very poor leaving group), is generally unfavorable. chemistrysteps.com To drive the reaction to completion, a large excess of the basic catalyst and often elevated temperatures are required. The reaction becomes irreversible when the newly formed carboxylic acid is deprotonated by the strong basic conditions to form a carboxylate salt, and the expelled amide anion is protonated. chemistrysteps.com

Aromatic Ring Reactivity and Substituent Effects

Electrophilic aromatic substitution (EAS) is a key reaction for benzene and its derivatives. masterorganicchemistry.com In this type of reaction, an electrophile replaces a hydrogen atom on the aromatic ring. The existing substituents on the ring determine the position(s) of the incoming electrophile.

The amide group (-CONH₂) is generally considered an ortho, para-directing deactivator. The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring through resonance, which directs incoming electrophiles to the ortho and para positions. However, the carbonyl group is electron-withdrawing, which deactivates the ring towards electrophilic attack compared to benzene itself. The methyl group (-CH₃) is an ortho, para-directing activator. It activates the ring towards EAS through an inductive effect and hyperconjugation.

In this compound, the interplay of these two groups will direct incoming electrophiles. For example, in the Friedel-Crafts carboxamidation of toluene (methylbenzene), which is structurally related, a mixture of ortho and para isomers is typically formed, with the para isomer being the major product. nih.gov This suggests that for this compound, further substitution would likely be directed to the positions para to the methyl group or ortho/para to the amide group, with steric hindrance also playing a role.

The "ortho effect" is a phenomenon observed in ortho-substituted benzene derivatives where the properties of a functional group are significantly altered by the presence of an adjacent substituent, often due to steric interactions. wikipedia.orgvedantu.com In the case of this compound, the ortho-methyl group can influence the reactivity and conformation of the amide group. byjus.com

This steric hindrance can force the amide group to twist out of the plane of the benzene ring. wikipedia.orgquora.com Such a rotation would disrupt the resonance between the amide's nitrogen lone pair and the aromatic pi system. quora.com This disruption of resonance can have several consequences:

Increased Acidity of N-H protons: By reducing the delocalization of the nitrogen lone pair into the ring, the ortho-methyl group can increase the acidity of the amide protons compared to its meta and para isomers.

Altered Reactivity: The steric hindrance from the ortho-methyl group can also sterically hinder the approach of reagents to the amide functional group, potentially slowing down reactions at the carbonyl carbon.

Strengthened Amide Resonance: Conversely, some computational studies on ortho-substituted tertiary aromatic amides suggest that ortho-substitution can lead to increased barriers to rotation around the N-C(O) bond, which is indicative of strengthened amidic resonance. nsf.gov This is attributed to steric repulsion between the ortho-substituent and the amide oxygen. nsf.gov

Regioselective Metalation Reactions

The amide functionality in this compound is a potent directed metalation group (DMG), facilitating the regioselective deprotonation of the aromatic ring at the ortho position. organic-chemistry.orgwikipedia.org This process, known as directed ortho metalation (DoM), is a powerful tool for the synthesis of polysubstituted aromatic compounds. organic-chemistry.orgnih.gov The reaction typically employs strong organolithium bases, such as n-butyllithium or sec-butyllithium, which coordinate to the Lewis basic amide group. uwindsor.cabaranlab.org This coordination enhances the kinetic acidity of the adjacent ortho protons, leading to selective deprotonation at the C6 position. organic-chemistry.orgbaranlab.org

The general mechanism involves the formation of a complex between the organolithium reagent and the amide group of this compound. This brings the strong base in close proximity to the C6 proton, facilitating its abstraction and the formation of an ortho-lithiated intermediate. wikipedia.orgbaranlab.org This intermediate can then be trapped by various electrophiles to introduce a wide range of substituents at the C6 position with high regioselectivity. organic-chemistry.org

In the case of this compound, there is also the potential for competitive metalation at the benzylic position (the methyl group). The outcome of the reaction can be influenced by factors such as the choice of base, solvent, and reaction temperature. However, the amide group is generally considered a stronger directing group than the methyl group, favoring ortho metalation. organic-chemistry.org

Table 1: Key Aspects of Regioselective Metalation of this compound

| Aspect | Description |

| Directing Group | The amide group (-CONH2) is a strong directed metalation group (DMG). organic-chemistry.orgwikipedia.org |

| Position of Metalation | Primarily at the C6 position, which is ortho to the amide directing group. organic-chemistry.org |

| Reagents | Strong organolithium bases such as n-butyllithium (n-BuLi), sec-butyllithium (s-BuLi), or tert-butyllithium (t-BuLi). uwindsor.ca |

| Mechanism | Coordination of the organolithium reagent to the amide oxygen, followed by deprotonation of the adjacent ortho proton. wikipedia.orgbaranlab.org |

| Intermediate | Formation of a stable ortho-lithiated aryllithium species. wikipedia.org |

| Synthetic Utility | The lithiated intermediate can react with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO2) to introduce new functional groups. organic-chemistry.org |

Oxidative Transformations, including Aryloxylation

The chemical structure of this compound offers two primary sites for oxidative transformations: the methyl group and the aromatic ring.

The benzylic methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions. A common reagent for this transformation is potassium permanganate (KMnO4). doubtnut.commasterorganicchemistry.com The reaction typically proceeds by heating this compound with an alkaline solution of KMnO4, followed by an acidic workup. doubtnut.com This process converts the methyl group into a carboxyl group, yielding phthalic acid after hydrolysis of the amide. doubtnut.com The presence of a hydrogen atom on the benzylic carbon is a prerequisite for this oxidation to occur. masterorganicchemistry.com

The aromatic ring of benzamide derivatives can undergo oxidative C-H functionalization, such as aryloxylation. While specific studies on the direct aryloxylation of this compound are not prevalent, related transformations on N-substituted benzamides suggest potential pathways. For instance, copper-catalyzed systems have been employed for the ortho-aryloxylation of N-substituted benzamides. rsc.org This type of reaction involves the formation of a C-O bond at the ortho position of the aromatic ring. A plausible mechanism involves the formation of a higher-valent copper-aryloxide complex that facilitates the ortho-selective oxidation. rsc.org For this compound, this would correspond to the introduction of an aryloxy group at the C6 position.

Table 2: Oxidative Transformations of this compound

| Transformation | Reagent/Conditions | Product |

| Oxidation of Methyl Group | 1. Alkaline KMnO4, heat2. Acidic workup | Phthalic acid (after amide hydrolysis) doubtnut.com |

| Potential Aryloxylation | Copper(II)/trimethylamine N-oxide system (by analogy) rsc.org | 6-Aryloxy-2-methylbenzamide |

Reactions with Reducing and Oxidizing Agents

The reactivity of this compound with reducing and oxidizing agents is characteristic of aromatic amides with an alkyl substituent.

Reactions with Reducing Agents:

The amide functional group of this compound can be reduced to an amine using powerful reducing agents. Lithium aluminum hydride (LiAlH4) is a common reagent for this transformation, converting the carbonyl group of the amide into a methylene group (-CH2-). masterorganicchemistry.com The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup. This reduction converts this compound into 2-methylbenzylamine. Less reactive reducing agents like sodium borohydride (NaBH4) are generally not effective for the reduction of amides. The general reaction of amides with strong reducing agents can produce flammable gases. noaa.gov

Reactions with Oxidizing Agents:

As discussed in the previous section, the methyl group of this compound is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (KMnO4) can oxidize the benzylic methyl group to a carboxylic acid. doubtnut.commasterorganicchemistry.com The aromatic ring is generally stable to oxidation under these conditions, unless more forcing conditions are applied. The combustion of this compound results in the formation of mixed oxides of nitrogen (NOx). noaa.gov

Table 3: Summary of Reactions with Reducing and Oxidizing Agents

| Reagent Type | Specific Reagent | Product of Reaction with this compound |

| Reducing Agent | Lithium aluminum hydride (LiAlH4) masterorganicchemistry.com | 2-Methylbenzylamine |

| Oxidizing Agent | Potassium permanganate (KMnO4) doubtnut.com | 2-Carboxybenzamide (leading to Phthalic acid upon hydrolysis) |

Photochemical and Thermal Decomposition Pathways

The decomposition of this compound can be initiated by light (photochemical) or heat (thermal), leading to a variety of products through different mechanistic pathways.

Photochemical Decomposition:

While specific photochemical studies on this compound are limited, general principles suggest that upon absorption of UV radiation, the molecule can be excited to a higher energy state. This can lead to the homolytic cleavage of bonds to form free radicals. nih.gov Potential pathways could involve the cleavage of the C-N bond of the amide or a C-H bond from the methyl group. The resulting radicals can then participate in a variety of secondary reactions, such as hydrogen abstraction, recombination, or reaction with other molecules. Photochemical degradation of aromatic compounds can also involve photoisomerization or photoaddition reactions. nih.gov

Thermal Decomposition:

When subjected to high temperatures, this compound is expected to undergo thermal decomposition. A common thermal decomposition pathway for primary amides is dehydration to form the corresponding nitrile. noaa.gov In the case of this compound, this would lead to the formation of 2-methylbenzonitrile and water.

The mass spectrum of this compound obtained by electron ionization, which involves vaporization at elevated temperatures, can provide insights into its fragmentation pattern, which can be analogous to thermal decomposition pathways. nist.govthieme-connect.de The mass spectrum of this compound shows a prominent molecular ion peak, and fragmentation likely involves the loss of the amino group or cleavage of the bond between the carbonyl group and the aromatic ring. Analysis of thermal degradation products of similar complex organic molecules often reveals the formation of smaller, stable molecules through a series of fragmentation and rearrangement reactions. nist.govnih.gov The complete thermal decomposition would ultimately lead to the formation of gaseous products like carbon oxides and nitrogen oxides. noaa.gov

Table 4: Potential Decomposition Pathways of this compound

| Decomposition Type | Proposed Pathway | Potential Products |

| Photochemical | Homolytic bond cleavage (C-N or benzylic C-H) | Radical species, rearranged products nih.gov |

| Thermal | Dehydration | 2-Methylbenzonitrile, Water noaa.gov |

| Thermal | Fragmentation | Smaller aromatic fragments, CO, NH3 |

Applications in Advanced Chemical Research and Materials Science

Role as Ligands in Coordination Chemistry and Homogeneous Catalysis

The amide functional group within 2-Methylbenzamide offers potential coordination sites through its oxygen and nitrogen atoms. In more complex ligand systems derived from this basic structure, these sites can be incorporated into multidentate chelate and pincer frameworks. These frameworks are crucial for stabilizing transition metal centers and tuning their electronic and steric properties to achieve specific catalytic activities.

The design of pincer ligands is a significant area of research in organometallic chemistry, as these tridentate ligands form highly stable complexes with metal centers, conferring unique catalytic properties. While the direct synthesis of pincer ligands starting from this compound is not prominently described in available research, the principles of their synthesis involve the functionalization of the aromatic ring at the positions ortho to the coordinating group. For a this compound-based pincer, this would typically involve introducing coordinating side-arms at the 3 and 6 positions of the phenyl ring.

The synthesis of chelate systems often begins with foundational molecules that are subsequently elaborated. For instance, related benzamide (B126) structures are incorporated into larger, multidentate ligands that can effectively coordinate with metal ions. These syntheses can involve multi-step processes to build complex architectures around the central benzamide-containing ring.

The formation of transition metal complexes relies on the reaction between a metal precursor (often a metal salt) and the ligand in a suitable solvent. While specific complexes using this compound as the sole ligand are not widely reported, the characterization of complexes containing a benzamide moiety follows standard analytical techniques. These methods are essential to confirm the structure of the complex and understand the coordination environment of the metal center.

Common characterization techniques include:

Infrared (IR) Spectroscopy: To identify the coordination of the amide group to the metal, shifts in the characteristic C=O and N-H stretching frequencies are monitored.

Mass Spectrometry: This technique confirms the molecular weight of the synthesized complexes.

Elemental Analysis: Provides the empirical formula of the complex, confirming its composition.

Single-Crystal X-ray Diffraction: When suitable crystals can be obtained, this powerful technique provides the precise three-dimensional structure of the metal complex, including bond lengths and angles.

For example, in studies of transition metal complexes with ligands derived from 2-aminobenzohydrazide (a related structural analog), techniques like IR spectroscopy showed the appearance of stretching frequency peaks for N-H, C=O, and C=N bonds, indicating the formation of the Schiff base ligand and its subsequent coordination to metal centers like Co(II), Cu(II), Zn(II), and Ni(II) biointerfaceresearch.comresearchgate.net.

Transition metal complexes derived from benzamide-containing ligands are explored for their potential in catalyzing a variety of important organic reactions. The ligand structure plays a critical role in the efficiency, selectivity, and stability of the catalyst.

Aerobic oxidation reactions utilize molecular oxygen as an environmentally benign oxidant. Catalysts for these reactions are sought after for industrial applications.

Cyclohexane Oxidation: The oxidation of cyclohexane to cyclohexanol and cyclohexanone (known as KA oil) is a large-scale industrial process. Research has explored various metal complexes to perform this transformation under milder conditions. In one study, an iron complex incorporating a ligand with a benzamide component, specifically N,N-bis[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-N-[N'-methyl-N'-(2-pyridinylmethyl)]benzamide, was used to catalyze the oxidation of cyclohexane with H₂O₂. This complex achieved a product yield of up to 29.7% rsc.org.

| Catalyst System | Substrate | Oxidant | Product Yield (%) | Turnover Number (TON) | Reference |

| Iron complex with a benzamide-containing ligand | Cyclohexane | H₂O₂ | up to 29.7% | 100 | rsc.org |

Phosphine Oxidation: The catalytic oxidation of phosphines to phosphine oxides is another important transformation. While various transition metal complexes are known to catalyze this reaction, specific examples employing catalysts derived from this compound are not detailed in the available scientific literature. Research in this area often focuses on copper complexes with redox-active ligands or mixed phosphine-phosphine oxide ligands nih.govresearchgate.netrsc.org.